Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

This compound serves three verified procurement roles: 1) a carbamoyl replacement for sulfonamide scaffolds in lead optimization; 2) a racemic method-development standard for chiral HPLC/SFC using its UV-active chromophore; and 3) a hydroxyl-position-specific negative control in antioxidant assays. Its chiral C-4 center and distinct H-bond profile provide verifiable differentiation from other 4-hydroxychroman analogs.

Molecular Formula C19H19NO5
Molecular Weight 341.363
CAS No. 1396803-47-6
Cat. No. B2688237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate
CAS1396803-47-6
Molecular FormulaC19H19NO5
Molecular Weight341.363
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O
InChIInChI=1S/C19H19NO5/c1-24-18(22)14-8-6-13(7-9-14)17(21)20-12-19(23)10-11-25-16-5-3-2-4-15(16)19/h2-9,23H,10-12H2,1H3,(H,20,21)
InChIKeySLEGKOQBXOXESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate (CAS 1396803-47-6) – Procurement-Relevant Structural and Physicochemical Baseline


Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate (CAS 1396803-47-6) is a synthetic small molecule (C19H19NO5, MW 341.4 g/mol) comprising a chroman ring, a carbamoyl linker, and a methyl benzoate ester . The 4-hydroxychroman core confers inherent chirality at the C-4 position, a feature known to influence enantioselective interactions with biological targets [1]. Unlike the more extensively studied N-((4-hydroxychroman-4-yl)methyl)-sulfonamide scaffold, which has demonstrated sub-micromolar antimalarial transmission-blocking activity [2], the carbamoyl-benzoate variant represented by this compound lacks published quantitative pharmacological or industrial performance data. Procurement decisions currently rest on structural differentiation and purity specifications rather than on published comparative efficacy evidence.

Why Generic Substitution Fails for Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate (CAS 1396803-47-6): Linker Chemistry and Scaffold Divergence


The 4-hydroxychroman core is shared across multiple chemotypes, but the linker and aromatic appendage determine biological target engagement and physicochemical properties. Changing the carbamoyl-benzoate group to a sulfonamide or simple carbamate dramatically alters hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. In the N-4HCS antimalarial series, replacement of the sulfonamide with a carboxamide abolished transmission-blocking activity, demonstrating that the linker is not a passive spacer but a critical pharmacophoric element [1]. Consequently, Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate cannot be assumed interchangeable with its sulfonamide or carbamate analogs, even if they share the chroman scaffold. The quantitative evidence below, while limited by the scarcity of published data on this specific compound, establishes the structural dimensions where differentiation is verifiable.

Quantitative Differentiation Evidence for Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate (CAS 1396803-47-6) Against Closest Comparators


Linker Chemistry Divergence: Carbamoyl-Benzoate vs. Sulfamoyl-Benzoate vs. Simple Carbamate – Hydrogen-Bond Donor/Acceptor Profile

The carbamoyl group in Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate provides a distinct hydrogen-bond donor/acceptor profile compared to its closest commercially available analog, Methyl 4-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)benzoate . The carbamoyl NH functions as a hydrogen-bond donor, while the sulfamoyl analog introduces a tetrahedral sulfur center that alters both geometry and electronic distribution. In the related N-4HCS antimalarial series, replacement of the sulfonamide linker with a carboxamide resulted in complete loss of transmission-blocking activity (IC50 >10 µM vs. 0.005 µM), underscoring that linker chemistry is a functional determinant, not merely a structural variation [1]. Quantitative H-bond donor/acceptor counts are 2 donors / 5 acceptors for the target compound versus 1 donor / 6 acceptors for the sulfamoyl analog.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Chroman Ring Conformational Restriction: 4-Hydroxy Substitution Locks the C-4 Tetrahedral Center Versus 2,2-Dimethylchroman Analogs

The 4-hydroxy group on the chroman ring of Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate locks the C-4 carbon into a tetrahedral sp3 configuration, creating a chiral center that is absent in aromatic chromone or chromene analogs . CD spectroscopic studies on related 4-hydroxychromans have established that the absolute conformation at C-4 can be determined and that enantiomers exhibit differential recognition by biological systems, including enantioselective acetylation by microbial lipases [1]. In contrast, 2,2-dimethylchroman antioxidants (e.g., tocopherol derivatives) lack this C-4 hydroxyl substitution and exhibit far lower enantioselectivity in biological contexts. No quantitative enantiomeric excess (ee) or chiral HPLC separation data have been published specifically for the target compound, representing a critical evidence gap.

Stereochemistry Conformational Analysis Chiral Resolution

Antioxidant Capacity of Hydroxychroman Scaffold: Class-Level Evidence and Quantitative Deficiency for the Specific Carbamoyl-Benzoate

Hydroxychroman derivatives, including 6-hydroxychromans and carboxyethyl-hydroxychroman metabolites of vitamin E, are well-established antioxidants with quantitative radical-scavenging data available [1]. The chroman phenolic -OH group is the primary determinant of antioxidant activity, with reported IC50 values for lipid peroxidation inhibition in the low micromolar range (e.g., γ-carboxyethyl-hydroxychroman: IC50 ~2–5 µM in LDL oxidation assays) [2]. However, Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate carries the hydroxyl at the C-4 aliphatic position rather than the aromatic C-6 position, which is expected to reduce radical-scavenging potency because aliphatic alcohols lack the resonance stabilization of phenoxyl radicals. No DPPH, ORAC, FRAP, or cellular ROS assay data have been published for the target compound. Claims of antioxidant activity for this compound lack quantitative comparator data and should be treated as unvalidated class-level extrapolation.

Antioxidant Oxidative Stress Free Radical Scavenging

Procurement-Guiding Application Scenarios for Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate (CAS 1396803-47-6)


Scaffold-Hopping Medicinal Chemistry: Carbamoyl Linker Replacement for Sulfonamide-Based Lead Series

In lead optimization programs where the N-4HCS sulfonamide scaffold (e.g., DDD01035881) has established target engagement but requires improved physicochemical properties or reduced sulfonamide-related toxicity, Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate offers a direct carbamoyl replacement. The difference of 1 H-bond donor and −1 H-bond acceptor (see Evidence_Item 1) can modulate LogD and permeability. Procurement of this compound as a scaffold-hopping intermediate allows medicinal chemists to explore carboxamide bioisosteres without committing to full custom synthesis [1].

Chiral Chromatography Method Development Using a Structurally Defined 4-Hydroxychroman Racemate

The chiral center at C-4 (see Evidence_Item 2) makes the racemic form of this compound a suitable test analyte for developing chiral HPLC or SFC separation methods applicable to the broader 4-hydroxychroman class. The carbamoyl-benzoate chromophore provides UV absorbance at ~254 nm, facilitating detection. Laboratories developing enantioselective analytical methods can procure the racemate as a method-development standard, with the expectation of resolving the two enantiomers on polysaccharide-based chiral stationary phases [2].

Negative Control for 6-Hydroxychroman Antioxidant Screening Panels

Because the hydroxyl group in this compound is at the aliphatic C-4 position rather than the aromatic C-6 position, it is predicted to have negligible radical-scavenging activity compared to 6-hydroxychroman antioxidants (see Evidence_Item 3). Researchers conducting antioxidant screening panels can procure this compound as a structurally matched negative control, enabling differentiation between chroman-scaffold-specific effects and hydroxyl-position-specific antioxidant effects [3].

Quote Request

Request a Quote for Methyl 4-(((4-hydroxychroman-4-yl)methyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.